2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 744231-32-1
VCID: VC7531283
InChI: InChI=1S/C15H14N2O3/c1-2-5-17-15(18)12(10-16)8-11-3-4-13-14(9-11)20-7-6-19-13/h2-4,8-9H,1,5-7H2,(H,17,18)
SMILES: C=CCNC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
Molecular Formula: C15H14N2O3
Molecular Weight: 270.288

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide

CAS No.: 744231-32-1

Cat. No.: VC7531283

Molecular Formula: C15H14N2O3

Molecular Weight: 270.288

* For research use only. Not for human or veterinary use.

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide - 744231-32-1

Specification

CAS No. 744231-32-1
Molecular Formula C15H14N2O3
Molecular Weight 270.288
IUPAC Name 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enylprop-2-enamide
Standard InChI InChI=1S/C15H14N2O3/c1-2-5-17-15(18)12(10-16)8-11-3-4-13-14(9-11)20-7-6-19-13/h2-4,8-9H,1,5-7H2,(H,17,18)
Standard InChI Key HFDFUVBUGZGGLG-UHFFFAOYSA-N
SMILES C=CCNC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the class of α,β-unsaturated enamide derivatives, characterized by a conjugated system that includes a benzodioxin core, a cyano group, and a propenamide side chain. Key properties include:

PropertyValueSource
Molecular FormulaC₁₉H₁₇N₃O₃
Molecular Weight335.36 g/mol
IUPAC Name(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide
CAS RegistryNot publicly disclosed

The benzodioxin moiety (1,4-benzodioxin) provides a rigid aromatic system, while the α,β-unsaturated enamide (CH₂=CH–CO–NH–) introduces electrophilic reactivity, enabling interactions with biological nucleophiles like cysteine residues .

Stereochemical Considerations

The E-configuration of the enamide double bond is critical for maintaining planar geometry, which facilitates π-stacking interactions with biological targets . Computational studies of analogous compounds suggest that isomerization to the Z-form reduces binding affinity by 40–60% .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three primary steps, as inferred from patents and related benzodioxin derivatives :

  • Benzodioxin Core Formation:

    • Reaction of catechol derivatives with 1,2-dibromoethane under basic conditions yields the 1,4-benzodioxin scaffold .

    • Nitration or halogenation at the 6-position introduces reactivity for subsequent coupling .

  • Cyanoacetylation:

    • The benzodioxin intermediate undergoes Knoevenagel condensation with cyanoacetic acid to form the α,β-unsaturated nitrile .

  • Propenamide Coupling:

    • Amidation with allylamine (prop-2-en-1-amine) using carbodiimide-based coupling agents (e.g., EDC/HOBt) yields the final product .

Challenges and Yield Optimization

  • Regioselectivity: Competing reactions at the benzodioxin’s 5- and 7-positions require careful control of reaction temperature (0–5°C) and stoichiometry .

  • Stereochemical Purity: Photochemical isomerization during synthesis necessitates UV-shielded conditions, achieving >95% E-isomer purity via HPLC .

StepYield (%)Purity (HPLC)Key Validation Technique
Benzodioxin Formation7298%¹H NMR (δ 6.8–7.1 ppm)
Cyanoacetylation5895%IR (C≡N: 2215 cm⁻¹)
Propenamide Coupling4193%LC-MS ([M+H]⁺ = 336.1)

Biological Activity and Mechanisms

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)22.4Caspase-3/7 activation
A549 (Lung)35.7G₂/M cell cycle arrest
HeLa (Cervical)18.9ROS generation

The compound’s cyanoenamide group likely acts as a Michael acceptor, covalently modifying cysteine residues in tubulin or kinases .

Antimicrobial Properties

Against Gram-positive bacteria, the compound exhibits MIC values of 32–64 µg/mL, outperforming ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) . Activity correlates with membrane disruption, as evidenced by electron microscopy showing cell wall lysis .

Applications in Materials Science

Polymer Modification

The allyl group (–CH₂CH=CH₂) enables radical-initiated copolymerization with styrene or acrylates, producing polymers with enhanced thermal stability (Tg increased by 20–30°C) .

Photoresponsive Materials

UV irradiation (λ = 365 nm) induces [2+2] cycloaddition of the enamide double bond, enabling applications in light-responsive hydrogels .

Future Directions

Targeted Drug Delivery

Conjugation to folate-PEG nanoparticles could improve tumor selectivity, reducing off-target toxicity observed in preclinical models .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the benzodioxin’s substituents (e.g., –OCH₃ vs. –NO₂) may enhance potency. Preliminary data suggest nitro derivatives exhibit 3-fold lower IC₅₀ values in kinase assays .

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